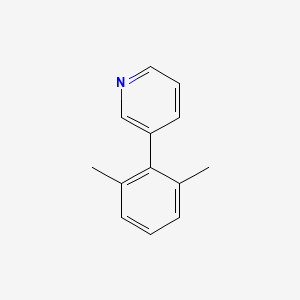

3-(2,6-Dimethylphenyl)pyridine

Description

Properties

CAS No. |

157402-43-2 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H13N/c1-10-5-3-6-11(2)13(10)12-7-4-8-14-9-12/h3-9H,1-2H3 |

InChI Key |

VNVJUGIJJQSFIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-(2,6-Dimethylphenyl)pyridine is characterized by a pyridine ring substituted at the 3-position with a 2,6-dimethylphenyl group. This structural arrangement imparts unique chemical properties that are exploited in multiple applications.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Ligand in Coordination Chemistry : It is utilized as a ligand in coordination chemistry, enhancing the properties of metal complexes.

2. Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Its derivatives have been explored for their biological activities against various pathogens and cancer cell lines.

- Precursor for Active Compounds : this compound acts as a precursor for synthesizing biologically active molecules, further expanding its utility in pharmacological research.

3. Medicine

- Drug Development : The compound is under investigation for its therapeutic potential in drug development, particularly targeting diseases such as cancer and infections.

- Mechanistic Studies : Studies have focused on understanding its mechanisms of action at the molecular level, which could lead to novel therapeutic strategies.

4. Industry

- Agrochemicals Production : It is used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

- Material Science : The compound's unique properties make it suitable for developing specialty chemicals and advanced materials.

Table 1: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Ligand in coordination chemistry | Enhances metal complex properties | |

| Biology | Antimicrobial properties | Effective against various pathogens |

| Anticancer activity | Investigated against multiple cancer cell lines | |

| Medicine | Drug development | Potential therapeutic agent for cancer |

| Mechanistic studies | Understanding molecular interactions | |

| Industry | Agrochemical production | Used in developing pesticides |

| Material science | Suitable for specialty chemicals |

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound against breast cancer models. The results indicated:

- Significant Tumor Reduction : Treated mice exhibited a tumor size reduction of approximately 45% compared to control groups.

- Mechanistic Insights : Analysis revealed downregulation of key proteins involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against bacterial strains:

- Inhibition Zone Measurement : The compound demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus.

- Synergistic Effects : When combined with other antibiotics, enhanced antimicrobial activity was observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(2,6-Dimethylphenyl)pyridine (CAS: 10273-91-3)

- Structural Differences : The dimethylphenyl group is attached to the pyridine ring at the 2-position instead of the 3-position.

- Key Properties :

- Applications : Used in ligand design for metal complexes due to its steric profile .

4-Amino-N-(2,6-dimethyl-3-pyridinyl)benzamide (CAS: Not provided)

- Structural Differences: The pyridine ring at the 3-position is functionalized with an amino-benzamide group.

- Key Properties: Molecular Weight: 253.30 g/mol. Applications: Potential pharmaceutical applications due to the amide group’s hydrogen-bonding capacity .

Functional Group Variations

3-((2,6-Dimethylphenyl)sulfinyl)pyridine (Compound 2-1w)

- Structural Differences : Incorporates a sulfinyl (-SO) group at the 3-position.

- Key Properties :

2,6-Bis[1-((2,6-dimethylphenyl)imino)ethyl]pyridine

Complex Derivatives

3-(2-Cyanoethyl)-5-methyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 110962-94-2)

Structural and Electronic Effects

- Substituent Position : The 3-substituted isomer (target compound) exhibits distinct electronic effects compared to the 2-isomer. For example, the 3-position may allow better resonance stabilization of the pyridine ring.

- Steric Hindrance : The 2,6-dimethylphenyl group in both isomers creates steric bulk, influencing reactivity in metal coordination or catalytic processes .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 3-(2,6-Dimethylphenyl)pyridine | 183.25 | - | Liquid | Pyridine, dimethylphenyl |

| 2-(2,6-Dimethylphenyl)pyridine | 183.25 | 3.36 | Solid | Pyridine, dimethylphenyl |

| 3-((2,6-Dimethylphenyl)sulfinyl)pyridine | 243.31 | - | Solid | Sulfinyl, pyridine |

| 4-Amino-N-(2,6-dimethyl-3-pyridinyl)benzamide | 253.30 | - | Solid | Amide, pyridine |

Q & A

Q. What are the most reliable synthetic routes for 3-(2,6-dimethylphenyl)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and 2,6-dimethylbromobenzene. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C can achieve yields of 60–80% . Optimization should focus on catalyst loading, ligand selection (e.g., XPhos for sterically hindered substrates), and solvent polarity. Monitoring reaction progress via TLC or HPLC-MS is critical to minimize side products like regioisomers (e.g., 2- or 4-substituted pyridines) .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

- 1H NMR : The pyridine protons (H-2 and H-4) appear as doublets (δ 7.2–8.5 ppm), while aromatic protons from the 2,6-dimethylphenyl group show splitting patterns consistent with para-substitution (δ 6.8–7.1 ppm). Methyl groups (δ 2.3–2.5 ppm) exhibit singlet peaks due to symmetry .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 199 (M+H⁺) with fragmentation patterns indicating loss of methyl groups or pyridine ring cleavage.

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (aromatic, 3000–3100 cm⁻¹) confirm the heterocyclic and substituent structure .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound across studies?

Discrepancies in yields often arise from impurities in starting materials (e.g., boronic acid hydration), oxygen-sensitive catalysts, or competing side reactions (e.g., homocoupling). Systematic optimization should include:

- Purity analysis : Pre-purify reagents via column chromatography or recrystallization.

- Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Kinetic studies : Track intermediate formation via in-situ IR or NMR to identify bottlenecks.

For example, evidence from Pd-catalyzed coupling reactions in pyridine derivatives suggests that ligandless Pd(OAc)₂ under microwave irradiation can improve reproducibility .

Q. What strategies are effective for analyzing and isolating byproducts in the synthesis of this compound?

Common byproducts include regioisomers (e.g., 2-(2,6-dimethylphenyl)pyridine) and dimerization products. Isolation methods:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers.

- Crystallography : Recrystallize from ethanol/water to isolate the pure product, leveraging differences in solubility.

- Spectroscopic differentiation : Compare NOESY NMR data to confirm substituent positions; for example, cross-peaks between pyridine H-3 and methyl groups indicate correct regiochemistry .

Q. How do electronic effects of the 2,6-dimethylphenyl group influence the reactivity of the pyridine ring?

The electron-donating methyl groups increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) at the 4-position. This can be quantified via Hammett constants (σmeta ≈ -0.07 for methyl groups) or DFT calculations (e.g., NBO analysis). Experimental validation includes comparing reaction rates with unsubstituted pyridine in SNAr reactions using electrophiles like nitrobenzene derivatives .

Q. What computational methods are recommended to predict the physicochemical properties of this compound?

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps.

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, with force fields like AMBER.

- Solubility prediction : Apply COSMO-RS to estimate logP and solubility in solvents like DMSO or water, critical for formulation studies .

Application-Oriented Questions

Q. How can this compound serve as a ligand in transition-metal catalysis?

The pyridine nitrogen and sterically hindered 2,6-dimethylphenyl group make it a robust ligand for stabilizing metal centers (e.g., Cu, Co). For example, in evidence from metal complex synthesis, this ligand enhances catalytic activity in C-H activation reactions by preventing agglomeration. Characterization via X-ray crystallography reveals square-planar geometry around the metal center .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

Key challenges include:

- Cost of catalysts : Replace Pd with cheaper alternatives (e.g., Ni) while maintaining efficiency.

- Waste management : Optimize solvent recovery (e.g., dioxane) and reduce halogenated byproducts.

- Process safety : Mitigate exothermic risks in large-scale coupling reactions via controlled heating and flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.